

1,5-Dinitronaphthalene CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dinitronaphthalene

Cat. No.: B040199

[Get Quote](#)

An In-depth Technical Guide to 1,5-Dinitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,5-Dinitronaphthalene**, a significant chemical intermediate. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis and purification, and discusses its primary applications and safety considerations.

Core Chemical and Physical Properties

1,5-Dinitronaphthalene is a dinitrated derivative of naphthalene, where nitro groups are attached at the 1 and 5 positions of the aromatic rings. It serves as a crucial precursor in the synthesis of other important chemicals.[\[1\]](#)

Quantitative Data Summary

Property	Value	Source(s)
CAS Number	605-71-0	[1] [2]
Molecular Formula	C ₁₀ H ₆ N ₂ O ₄	[1] [2]
Molecular Weight	218.17 g/mol	[1] [2]
Appearance	Yellowish-white needles or light yellow fluffy solid	[2]
Melting Point	216-219 °C (421-424 °F)	[2] [3]
Boiling Point	Sublimes	[2] [3]
Solubility	Insoluble in water. Soluble in acetone and toluene.	[1] [3]

Synthesis and Purification

The industrial production of **1,5-Dinitronaphthalene** is typically achieved through the direct nitration of naphthalene. This process, however, yields a mixture of isomers, primarily **1,5-Dinitronaphthalene** and 1,8-Dinitronaphthalene.[\[4\]](#) The subsequent separation and purification of the 1,5-isomer is a critical step to obtain a high-purity product.

Experimental Protocol: Synthesis and Purification of 1,5-Dinitronaphthalene

This protocol describes a two-stage process: the nitration of naphthalene to produce a crude mixture of dinitronaphthalene isomers, followed by the purification of **1,5-Dinitronaphthalene** via solvent extraction.

Stage 1: Nitration of Naphthalene

- Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a cooling bath, prepare the nitrating mixture by slowly and carefully adding concentrated sulfuric acid (98%) to concentrated nitric acid (70%) while maintaining a low temperature.

- Nitration Reaction: Gradually add powdered naphthalene to the nitrating mixture. The temperature should be carefully controlled to prevent excessive oxidation and the formation of by-products.
- Reaction Completion: After the addition of naphthalene is complete, continue to stir the reaction mixture for several hours at a slightly elevated temperature to ensure the completion of the dinitration.[4]
- Isolation of Isomer Mixture: Pour the reaction mixture onto crushed ice. This will cause the precipitation of the crude dinitronaphthalene isomer mixture.[4]
- Washing and Drying: Collect the solid precipitate by filtration and wash it with water until it is neutral. Subsequently, dry the collected solid.[4]

Stage 2: Purification of **1,5-Dinitronaphthalene** by Solvent Extraction

- Extraction of 1,8-Dinitronaphthalene: The dried crude mixture of dinitronaphthalene isomers is treated with acetone to extract the 1,8-dinitronaphthalene isomer and other impurities. This is preferably done by stirring the crude mixture in acetone at a temperature of 45 to 55°C for 15-30 minutes. The ratio of the washed precipitate to acetone should be in the range of 1:3 to 1:7 by weight.[5][6]
- Filtration: After the extraction, the suspension is cooled to 15-20°C and filtered. The solid precipitate, which is enriched in **1,5-Dinitronaphthalene**, is collected.[6]
- Washing: The collected precipitate is then washed on the filter with pure, cooled acetone, followed by a water wash.[5][6]
- Drying: The final product, high-purity **1,5-Dinitronaphthalene** ($\geq 98\%$), is dried at a temperature ranging from 20°C to 110°C.[5][6]

Applications

The primary application of **1,5-Dinitronaphthalene** is as a chemical intermediate in the production of:

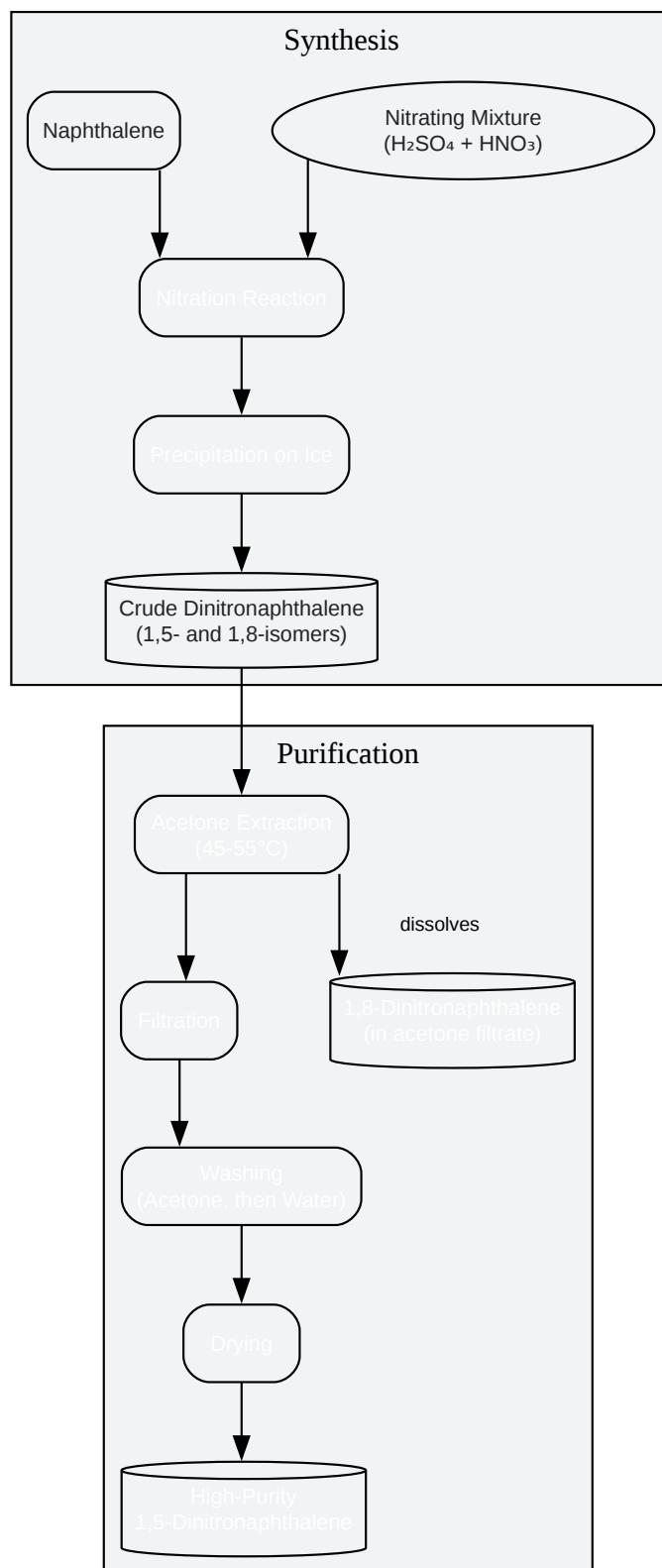
- 1,5-Diaminonaphthalene: This is achieved through the reduction of **1,5-Dinitronaphthalene**.

- Naphthalene 1,5-diisocyanate (NDI): 1,5-Diaminonaphthalene is a precursor to NDI, which is used in the manufacturing of high-performance polyurethane elastomers.[1]
- Dyes and Pigments: It serves as a precursor in the synthesis of various dyes.[1]

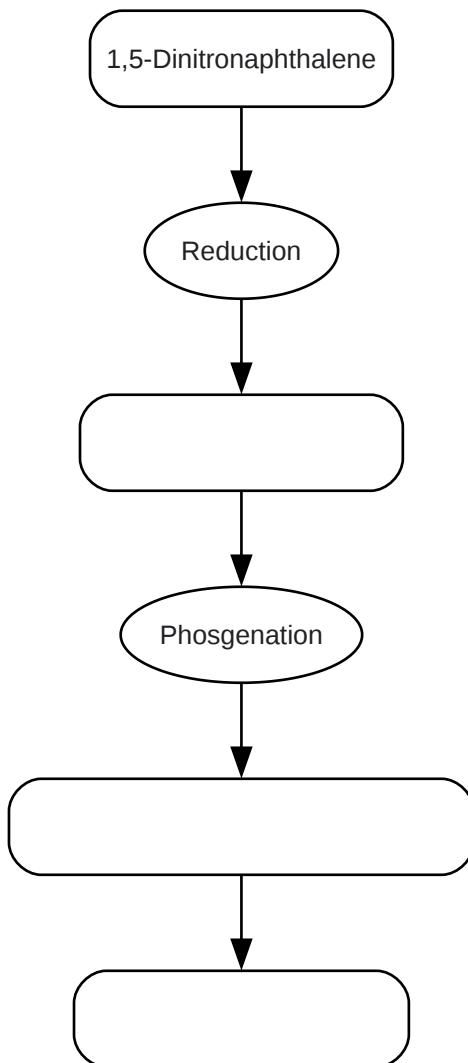
Additionally, due to its energetic nature, it can be used as a sensitizing agent in ammonium nitrate explosives.[1]

Toxicological Profile and Safety

1,5-Dinitronaphthalene is classified as a hazardous substance. It is an irritant to the skin, eyes, and respiratory tract.[3][7] More significantly, it is suspected of causing genetic defects and is classified as a genotoxin.[1][2]


Toxicological Mechanism:

While **1,5-Dinitronaphthalene** is not known to interact with specific biological signaling pathways in the manner of a targeted drug, its toxicity is understood to stem from its chemical properties as a nitroaromatic compound. Its genotoxicity is likely a result of metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations.


Handling and Safety Precautions:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
- Ventilation: Use only in a well-ventilated area to avoid inhalation of dust.
- Fire and Explosion Hazard: **1,5-Dinitronaphthalene** is potentially explosive and should be handled with care, avoiding heat, sparks, and open flames.[3][7]
- Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[3]

Visualized Workflows and Pathways

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and purification of **1,5-Dinitronaphthalene**.

[Click to download full resolution via product page](#)

Caption: Key application pathway of **1,5-Dinitronaphthalene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,5-Dinitronaphthalene | 605-71-0 [chemicalbook.com]

- 2. 1,5-Dinitronaphthalene | C10H6N2O4 | CID 11803 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 1,5-DINITRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. benchchem.com [benchchem.com]
- 5. US6992230B2 - Process for the production of 1,5-dinitronaphthalene - Google Patents
[patents.google.com]
- 6. Process for the production of 1,5-dinitronaphthalene - Patent 1529772 [data.epo.org]
- 7. 1,5-Dinitronaphthalene - Hazardous Agents | Haz-Map [haz-map.com]
- To cite this document: BenchChem. [1,5-Dinitronaphthalene CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b040199#1-5-dinitronaphthalene-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b040199#1-5-dinitronaphthalene-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com